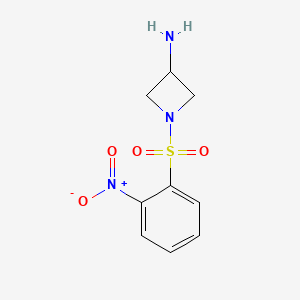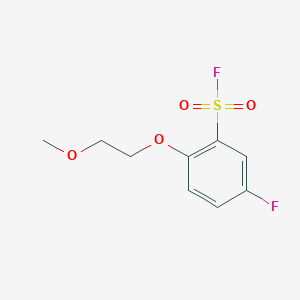
2-Propylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylbenzene-1-thiol is an organic compound characterized by a benzene ring substituted with a propyl group and a thiol group. The thiol group (-SH) is known for its strong, often unpleasant odor. This compound is part of the thiol family, which are sulfur analogs of alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propylbenzene-1-thiol can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Thiolation: Another method involves the direct thiolation of propylbenzene using hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
2-Propylbenzene-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-Propylbenzene-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propylbenzene-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in its antioxidant activity, as it can neutralize reactive oxygen species by forming stable disulfide bonds . The compound can also interact with various enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-Propylbenzene-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: Similar in structure but with an ethyl group instead of a propyl group.
Butanethiol: Contains a butyl group instead of a propyl group.
Benzyl mercaptan: Contains a benzyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of a propyl group and a thiol group attached to a benzene ring, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
90535-39-0 |
|---|---|
Formule moléculaire |
C9H12S |
Poids moléculaire |
152.26 g/mol |
Nom IUPAC |
2-propylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
Clé InChI |
JPNXREVRYWWBDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)








![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)
